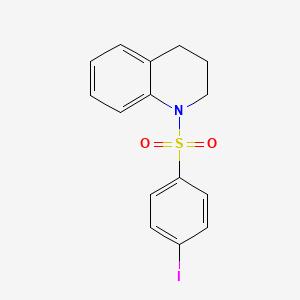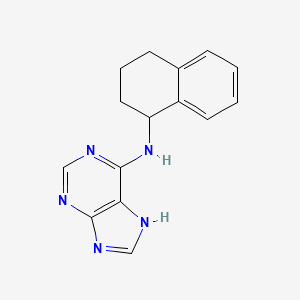
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, also known as THN-PAG, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. THN-PAG has been shown to modulate protein-protein interactions, making it a promising tool for studying various biological processes.
Mechanism of Action
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine works by binding to a specific region on a protein, which prevents the protein from interacting with its binding partner. This mechanism of action is known as allosteric inhibition. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have minimal toxicity and is well-tolerated in vivo. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a half-life of approximately 6 hours in mice, making it suitable for use in animal studies. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to have a high affinity for its target proteins, which allows for effective inhibition of protein-protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is its ability to selectively inhibit protein-protein interactions, which allows for the study of specific biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has minimal toxicity and is well-tolerated in vivo. However, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has a relatively short half-life, which may limit its effectiveness in certain animal studies.
Future Directions
There are several potential future directions for N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine research. One area of interest is the development of more potent analogs of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine, which could improve its effectiveness in certain experimental conditions. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used to study the function of specific protein complexes in various biological processes. Finally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine could be used in the development of novel cancer therapies through the induction of protein degradation.
Synthesis Methods
The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, including palladium catalysts, hydrogen gas, and organic solvents. The final product is obtained through a purification process involving column chromatography. The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used in various scientific research applications, including the study of protein-protein interactions, protein degradation, and gene expression. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been shown to selectively inhibit the interaction between two proteins, making it a valuable tool for studying the function of these proteins in biological processes. Additionally, N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has been used to induce protein degradation through the recruitment of E3 ubiquitin ligases, which has potential applications in cancer therapy. N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine has also been used to regulate gene expression by targeting specific transcription factors.
properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-6-11-10(4-1)5-3-7-12(11)20-15-13-14(17-8-16-13)18-9-19-15/h1-2,4,6,8-9,12H,3,5,7H2,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSMAICUYTBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

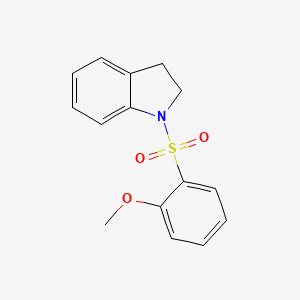
![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
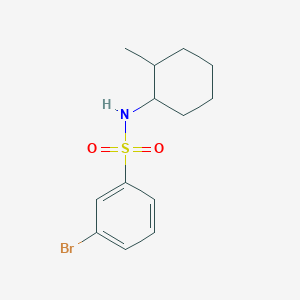
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)


![3-Ethyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7529092.png)
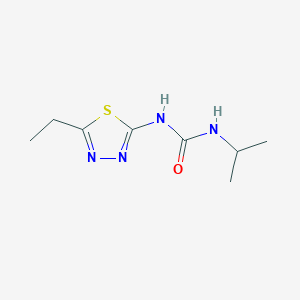
![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![N-[2-[2-(4-fluorophenyl)hydrazinyl]-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B7529107.png)


